2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of a chlorothiophene ring and an imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by halogenation to introduce the chlorine atom on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of Grignard reagents, palladium-catalyzed cross-coupling reactions, and other advanced organic synthesis techniques . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or thioether.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but lacks the thiophene ring.
5-Chlorothiophene-2-carboxylic acid: Contains the chlorothiophene moiety but differs in the functional groups attached.
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Shares the chlorothiophene ring but has a different heterocyclic core.
Uniqueness
2-(5-Chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its combination of the imidazo[1,2-a]pyridine and chlorothiophene rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClN2S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9ClN2S/c1-8-3-2-6-15-7-9(14-12(8)15)10-4-5-11(13)16-10/h2-7H,1H3 |
InChI Key |
IREJTRFAPKOUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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